![molecular formula C24H20Cl2N2O2 B11213261 9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213261.png)
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound with a fused pyrazolo-benzoxazine ring system. Let’s break down its structure:
9-Chloro: Indicates a chlorine atom at the 9th position.
5-(2-chlorophenyl): A chlorophenyl group attached at the 5th position.
2-(4-ethoxyphenyl): An ethoxyphenyl group at the 2nd position.
1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: The core structure, which combines a pyrazole ring (pyrazolo) and a benzoxazine ring.
Vorbereitungsmethoden
Unfortunately, specific synthetic routes for this compound are scarce in the literature. we can infer that it involves the fusion of a pyrazole ring with a benzoxazine ring. Industrial production methods likely rely on efficient and scalable synthetic pathways.
Analyse Chemischer Reaktionen
The compound may undergo various reactions:
Oxidation: Oxidative processes could modify the chloro or ethoxy groups.
Reduction: Reduction reactions might reduce the nitro group (if present) or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced using appropriate reagents.
Cyclization: Intramolecular cyclization reactions could form other heterocyclic derivatives.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered substitution patterns or additional rings.
Wissenschaftliche Forschungsanwendungen
Research on this compound spans several fields:
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Assessing its biological activity, such as potential as a drug candidate.
Medicine: Exploring its pharmacological properties, toxicity, and therapeutic potential.
Industry: Considering applications in materials science or catalysis.
Wirkmechanismus
The exact mechanism remains elusive due to limited data. if this compound exhibits biological activity, it likely interacts with specific molecular targets (e.g., receptors, enzymes) or modulates cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While direct comparisons are challenging without more information, we can highlight its uniqueness within the pyrazolo-benzoxazine family. Similar compounds may include other pyrazole-fused heterocycles, but this specific combination of substituents distinguishes it.
: Example reference. : Another reference.
Eigenschaften
Molekularformel |
C24H20Cl2N2O2 |
|---|---|
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
9-chloro-5-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-2-29-17-10-7-15(8-11-17)21-14-22-19-13-16(25)9-12-23(19)30-24(28(22)27-21)18-5-3-4-6-20(18)26/h3-13,22,24H,2,14H2,1H3 |
InChI-Schlüssel |
FBNCKCALIKJOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


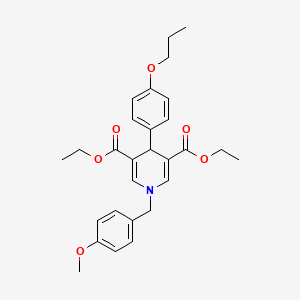
![6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11213185.png)
![7-(4-methoxyphenyl)-N-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11213189.png)
![N-[2-(4-Nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL]-1-adamantanecarboxamide](/img/structure/B11213195.png)
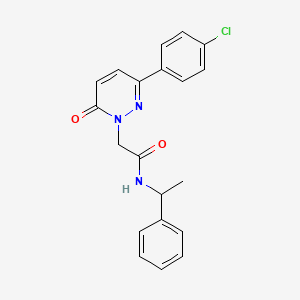
![N-(3-methylbutyl)-6-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11213210.png)
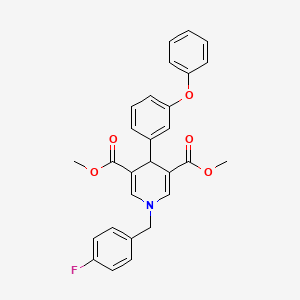
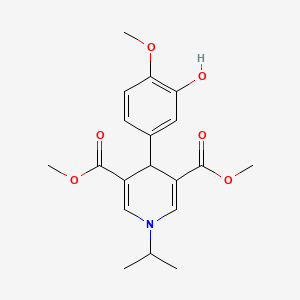
![3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11213234.png)
![1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213244.png)
![N-benzyl-1-(3-chlorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11213245.png)
![9-Chloro-5-(3,4-difluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11213253.png)
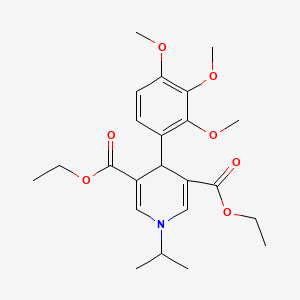
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11213268.png)
